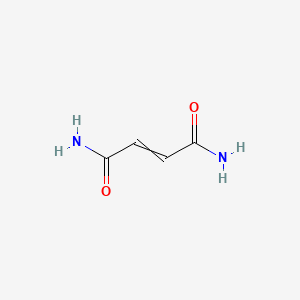

Maleic Acid Diamide

Description

Historical Context and Evolution of Research Perspectives on Maleic Acid Diamide (B1670390)

The academic investigation into compounds related to Maleic Acid Diamide, such as maleimides, began as early as 1948. zenodo.org The foundational synthesis involves reacting an amine with maleic anhydride (B1165640) to form an intermediate maleamic acid, which is then dehydrated to create the maleimide (B117702) ring structure. frontiersin.orgarkat-usa.orggoogle.com This basic chemical process laid the groundwork for future advancements.

A significant leap occurred in the late 1960s and early 1970s with the introduction and development of bismaleimides (BMIs). zenodo.orgcnrs.frmetu.edu.tr These materials, prepared from the reaction of a diamine with maleic anhydride, quickly gained attention as a new class of thermosetting polyimides. iccm-central.org Early commercial versions, such as Kerimid 601, were based on the reaction of bis(4-maleimidophenyl)methane (BDM) and bis(4-aminophenyl)methane. cnrs.fr The initial research focus was on their homopolymerization to create thermoset polymers, a breakthrough achieved in 1968. zenodo.org

Throughout the 1970s, research expanded to address the inherent brittleness of early BMI resins. A notable development was the modification of BMIs with diamines to form linear high-molecular-weight polymers known as polyaspartimides. metu.edu.tr The 1990s marked a new phase of research with the investigation of maleic-based polymers as kinetic hydrate (B1144303) inhibitors (KHIs) for the oil and gas industry. acs.orgnih.govnih.govresearchgate.net More recently, the research perspective has shifted towards creating highly specialized and "smart" materials. This includes the development of maleic acid amide derivatives that are sensitive to pH, enabling applications in targeted drug delivery systems where the amide bond can be cleaved under the acidic conditions of a tumor microenvironment. acs.orgresearchgate.netnih.govsnu.ac.kruu.nl

Significance of this compound within Contemporary Organic Synthesis and Materials Science Research Paradigms

This compound and its derivatives, particularly bismaleimide (B1667444) (BMI) resins, hold a position of considerable importance in modern materials science and organic synthesis. They are recognized as a critical class of high-performance thermosetting polymers, bridging the performance gap between epoxy and polyimide resins. iccm-central.org

In Materials Science , BMIs are indispensable for applications demanding high thermal stability, such as in the aerospace and electronics industries. digitallibrarynasampe.orgcognitivemarketresearch.comupb.romdpi.com They serve as matrix resins for advanced fiber-reinforced composites used in aircraft structures, engine components, and military hardware. zenodo.orgiccm-central.orgcognitivemarketresearch.com The appeal of BMI resins lies in their high glass transition temperatures (Tg), often exceeding 270°C, excellent mechanical properties that are retained at elevated temperatures (up to 250°C), and resistance to fire and radiation. digitallibrarynasampe.orgupb.ropolymerinnovationblog.comnih.gov Formulations are often created as powders or solutions for use in various manufacturing processes, including the production of composites and high-temperature adhesives. cognitivemarketresearch.com

In Organic Synthesis , derivatives of maleic acid serve as versatile building blocks. The reactive nature of the maleimide group is exploited in various chemical reactions. frontiersin.org A significant application is in bioconjugation, where maleimides are used for site-selective modification of proteins by reacting with thiol groups of cysteine residues. arkat-usa.org Furthermore, the development of pH-sensitive maleic acid amide linkers has become a powerful tool in designing smart nanocarriers for targeted drug delivery. acs.orgthno.orgthno.orgmdpi.com These systems are engineered to be stable at physiological pH but release their therapeutic payload in the acidic microenvironment of tumors. acs.orgthno.org Copolymers based on maleic anhydride are also being synthesized for industrial applications such as kinetic hydrate and corrosion inhibitors in oil and gas production. nih.govnih.govunit.no

Contemporary Research Challenges and Emerging Opportunities Pertaining to this compound

Despite their advantages, the use of this compound derivatives, especially BMI resins, presents several research challenges. A primary issue is the inherent brittleness of cured BMI resins, which results from their high crosslink density and aromatic structure. mdpi.commater-rep.comrsc.org This brittleness can lead to micro-cracking and limits their application in areas requiring high fracture toughness. upb.ro Consequently, a major focus of current research is on toughness modification. mater-rep.com Strategies include copolymerization with flexible molecules like allyl compounds, chain extension with diamines, and blending with thermoplastics or rubber tougheners. mdpi.comresearchgate.netnasa.gov However, modifying BMIs to improve toughness without compromising their high-temperature performance and processability remains a delicate balancing act. scispace.com Another challenge is the high melt viscosity and processing temperatures of some BMI monomers, which can complicate manufacturing. scispace.com

These challenges create significant opportunities for innovation. A major emerging field is the development of "smart" materials based on maleic acid amides. Researchers are designing tumor-acidity-cleavable maleic acid amide (TACMAA) linkers for nanoparticles that can navigate the body and release drugs specifically at cancer sites. acs.orgnih.govthno.org This is achieved by creating amide bonds that are stable at the body's normal pH of 7.4 but cleave at the lower pH found in tumor microenvironments (pH ~6.5-6.8). acs.orgthno.org This approach allows for charge-reversal nanoparticles that can evade the immune system and enhance cellular uptake. thno.orgthno.orgmdpi.com

Another area of opportunity lies in creating multifunctional materials for industrial applications. Research is ongoing to develop maleic anhydride copolymers that act as both kinetic hydrate inhibitors and corrosion inhibitors for oil and gas pipelines, potentially combined with scale inhibition properties. nih.govunit.no There is also a push to develop more environmentally friendly synthesis methods, for example, using water as a solvent for maleimide synthesis. arkat-usa.org Furthermore, enhancing the performance of BMI composites through the incorporation of nanomaterials like graphene oxide is an active area of investigation to improve both toughness and thermal stability simultaneously. rsc.orgnih.gov

Interactive Data Tables

Mechanical and Thermal Properties of Bismaleimide (BMI) Systems

The following table summarizes key performance indicators for various BMI resin systems, highlighting their suitability for high-temperature applications.

| Resin System/Composite | Glass Transition Temp. (Tg) | Flexural Strength | Flexural Modulus | Reference |

| Quantum Composites HTC-9593 (55% Carbon Fiber) | 379 °C (dry), 341 °C (wet) | 517 MPa | 48.3 GPa | matweb.com |

| Cycom-5250-4 RTM Part | 296 °C (dry) | Data not available | Data not available | iccm-central.org |

| LP-15 (Carbon Fiber Composite) | 335 °C | 520 MPa (at 300°C, wet) | Data not available | iccm-central.org |

| BDM/DABPA/BMIX/SiC Composite | 274 °C | 109.52 MPa | Data not available | nih.gov |

| ES-GO/BMI Composite (0.3 wt% ES-GO) | Data not available | Increased by 25-35% vs neat | Increased by 25-35% vs neat | nih.gov |

This table is interactive. Click on the headers to sort the data.

pH-Dependent Hydrolysis of Maleic Acid Amide Derivatives

This table illustrates the pH-sensitivity of various maleic acid amide (MAA) derivatives, a critical property for the design of smart drug delivery systems. The half-life (t½) indicates the time taken for half of the compound to degrade at a given pH.

| Maleic Acid Amide Derivative | pH | Half-life (t½) | Key Finding | Reference |

| Maleic Acid Amide (MAA) | 7.4 | Stable | Slow degradation at pH 5.5 | acs.orgresearchgate.net |

| 5.5 | ~16 hours | acs.orgresearchgate.net | ||

| 3.0 | ~7 hours | acs.orgresearchgate.net | ||

| Citraconic Acid Amide | 7.4 | Stable | Faster degradation than MAA at pH 5.5 | acs.orgresearchgate.net |

| 5.5 | ~1.5 hours | acs.orgresearchgate.net | ||

| 2,3-Dimethylmaleic Acid Amide (from DMMA) | 7.4 | Stable | Rapid charge reversal from negative to positive at pH 6.8 | acs.orgthno.org |

| 6.8 | Cleavable, rapid charge reversal | acs.orgthno.org | ||

| cis-Aconitic Acid Amide (linker for DOX) | 7.4 | Stable | Significant degradation at endosomal/lysosomal pH | thno.org |

| 5.0 | ~1 hour | thno.org | ||

| 4.0 | ~3.5 hours | thno.org |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

IUPAC Name |

but-2-enediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNZUFKXJJCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenediamide, (2E)-, N1,N4-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68442-77-3 | |

| Record name | 2-Butenediamide, (2E)-, N1,N4-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenediamide, (E)-, N,N'-bis[2-(4,5-dihydro-2-nortall-oil alkyl-1H-imidazol-1-yl)ethyl] derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Maleic Acid Diamide and Its Derivatives

Novel Catalytic Approaches in Maleic Acid Diamide (B1670390) Synthesis

Catalysis is central to the modern synthesis of maleic acid diamide and its analogues, offering pathways to improved reaction rates, higher selectivity, and milder operating conditions. The development of novel catalysts, spanning heterogeneous, homogeneous, and organocatalytic systems, has been pivotal in advancing the synthesis of the maleamic acid backbone.

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes for their ease of separation and recyclability. In the context of this compound synthesis, their primary role is in the efficient production of the key precursor, maleic anhydride (B1165640), from various feedstocks. The yield and purity of this precursor directly impact the efficiency of the subsequent amidation step.

Research has focused on the vapor-phase oxidation of substrates like furfural (B47365) using solid catalysts. For instance, VOx/Al2O3 catalysts have demonstrated high efficiency in converting furfural to maleic anhydride. researchgate.net At a temperature of 593 K, these catalysts can achieve a maleic anhydride yield as high as 73%. researchgate.net The structure of the supported vanadium oxides and the reaction conditions are critical factors influencing catalytic performance. researchgate.net

Solid acid catalysts are also employed. Sulfated zirconia has been investigated for the oxidation of furfural, leading to the formation of maleic acid among other products. acs.org While sulfated zirconia is a strong acid catalyst, its selectivity towards maleic acid can be influenced by the presence of both Brønsted and Lewis acid sites. acs.org Other solid acid catalysts, such as Amberlyst-15, have also been explored for the conversion of biomass-derived molecules into maleic acid precursors. tu-darmstadt.de The performance of various heterogeneous catalysts in producing these essential precursors is summarized in the table below.

Table 1: Performance of Selected Heterogeneous Catalysts in Maleic Anhydride/Acid Synthesis

| Catalyst | Precursor | Temperature (°C) | Pressure | Yield (%) | Product | Citation |

| VOx/Al2O3 | Furfural | 320 | Atmospheric | 73 | Maleic Anhydride | researchgate.net |

| Vanadium Phosphorus Oxide | Furfural | 360 | Atmospheric | ~90 | Maleic Anhydride | researchgate.net |

| Pt/C with Pb promoter | 5-Hydroxymethylfurfural (HMF) | 25 | 1 bar O2 | 99 | 2,5-Furandicarboxylic acid | frontiersin.org |

| Pt/ZrO2 | 5-Hydroxymethylfurfural (HMF) | 100 | 10 bar O2 | 97.3 | 2,5-Furandicarboxylic acid | frontiersin.org |

| Sulfated Zirconia | Furfural | 40–90 | N/A | 10** | Succinic Acid*** | acs.orgtu-darmstadt.de |

*A related dicarboxylic acid, not maleic acid, but demonstrates high-yield oxidation via heterogeneous catalysis. **Represents selectivity, not isolated yield. ***Succinic acid is a major product alongside maleic acid in this reaction.

Homogeneous Catalysis in this compound Formation

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. researchgate.netlibretexts.org In the synthesis of maleic acid precursors, palladium-based systems have proven effective. A simple catalytic system of PdI2 with potassium iodide (KI) can catalyze the oxidative dialkoxycarbonylation of terminal alkynes to produce maleic diesters with high yields. researchgate.net By substituting the alcohol with water as the nucleophile, the same system can be adapted to effectively synthesize maleic anhydrides or maleic acids directly. researchgate.net

Heteropolyacids, such as phosphomolybdic acid (H3PMo12O40), represent another class of efficient homogeneous catalysts. They are particularly effective in the aerobic oxidation of renewable furfural to maleic acid. researchgate.net When combined with co-catalysts like copper nitrate (B79036) or vanadyl acetylacetonate, these systems can achieve significant yields of maleic acid in an aqueous medium. researchgate.netresearchgate.net The use of a biphasic aqueous/organic system can simplify product separation, as the furfural reactant and the maleic acid product predominantly reside in different phases. researchgate.net

Table 2: Homogeneous Catalytic Systems for Maleic Acid/Anhydride Production from Furfural

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Furfural Conversion (%) | Maleic Acid Yield (%) | Citation |

| Cu(NO3)2 + H3PMo12O40 | Water | 98 | 14 | 95.2 | 49.2 | researchgate.net |

| VO(acac)2 + H3PMo12O40 | Biphasic | N/A | N/A | N/A | 56 | researchgate.net |

Organocatalytic Strategies for this compound Production

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. In the synthesis of this compound derivatives, organocatalytic strategies are often employed in the direct amidation steps. The formation of N-substituted maleamic acids, the mono-amide precursors, occurs readily from the reaction of primary amines with maleic anhydride. mdpi.com While this reaction can proceed without a catalyst, organic bases like pyridine (B92270) are sometimes used to facilitate the transformation, particularly in peptide synthesis contexts. uu.nl

A notable application of organocatalysis is the base-catalyzed synthesis of symmetric dimaleamic acids, which are N,N'-disubstituted maleic acid diamides. The ring-opening of a bis-maleimide in water, catalyzed by a base like sodium hydroxide, can produce the corresponding dimaleamic acid in nearly quantitative yields (>99%). mdpi.comresearchgate.net This represents a direct and efficient route to a diamide derivative under green conditions. mdpi.comresearchgate.net Furthermore, the development of tandem reactions, such as the organocatalytic tandem Michael-aldol reaction, showcases the power of organocatalysis to build complex molecular architectures efficiently, a principle applicable to advanced derivative synthesis. chimia.ch

Green Chemistry Principles in this compound Synthetic Pathways

The application of green chemistry principles is paramount in developing sustainable synthetic routes for this compound. These principles focus on reducing environmental impact by minimizing waste, using safer solvents, improving energy efficiency, and designing atom-economical reactions. tandfonline.com

A key objective of green chemistry is to eliminate or reduce the use of hazardous solvents. The synthesis of maleanilic acids (N-substituted mono-amides) has been successfully achieved under solvent-free conditions. scispace.com The simple grinding of maleic anhydride with various substituted anilines at room temperature can produce the desired products in good to excellent yields (85-96%). scispace.com This mechanosynthetic approach avoids the large volumes of solvents like ether, chloroform, or acetic acid used in traditional methods. scispace.com

Another solvent-free method involves reacting polymaleic anhydride with urea (B33335) at elevated temperatures (180 °C) to produce polymaleimide, a process that relies on the formation of amide and imide linkages without a solvent medium. nih.gov Even when solvents are necessary, the choice of greener alternatives is prioritized. For example, the synthesis of dimaleamic acids has been demonstrated in environmentally benign solvents like water and acetic acid, which require minimal work-up procedures. mdpi.comresearchgate.net

Table 3: Comparison of Solvent-Free Methods for Maleamic Acid/Imide Synthesis

| Reactants | Method | Temperature | Time | Yield (%) | Citation |

| Maleic anhydride + 4-chloroaniline | Grinding | Room Temp. | 5 min | 96 | scispace.com |

| Maleic anhydride + 4-bromoaniline | Grinding | Room Temp. | 5 min | 95 | scispace.com |

| Maleic anhydride + 4-aminophenol | Grinding | Room Temp. | 10 min | 92 | scispace.com |

| Polymaleic anhydride + Urea | Heating | 180 °C | 3 h | 95 (conversion) | nih.gov |

| Maleanilic acid + Dicyclohexylcarbodiimide | Grinding | Room Temp. | 8 min | 67 | tandfonline.com |

Atom-Economical Transformations in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com The ideal reaction has 100% atom economy, where all reactant atoms are found in the final product, and no byproducts are generated.

The synthesis of maleamic acids via the direct addition of an amine to maleic anhydride is a prime example of an atom-economical reaction. mdpi.comresearchgate.net This transformation is essentially a 100% atom-economical process, as it involves the opening of the anhydride ring by the amine with no atoms being lost as byproducts. Similarly, the synthesis of N,N'-substituted maleic acid diamides (dimaleamic acids) from a diamine and two equivalents of maleic anhydride is also highly atom-economical. mdpi.com

Stereoselective Synthesis of this compound Analogues

Stereoselectivity is crucial in chemical synthesis as different stereoisomers of a molecule can exhibit distinct properties. For derivatives of this compound, controlling stereochemistry allows for the precise design of molecules with desired characteristics. This is achieved through both diastereoselective and enantioselective approaches.

Diastereoselective synthesis aims to produce a specific diastereomer from a set of possible stereoisomers. This is often accomplished by using chiral starting materials or reagents that influence the stereochemical outcome of a reaction.

A notable example is the Castagnoli-Cushman reaction (CCR), which can be used to synthesize unsaturated lactams, structural analogues of cyclic maleic acid diamides. The reaction of alkyl-substituted maleic anhydrides with imines typically yields the kinetic anti-diastereoisomer as the major product. mdpi.com Interestingly, the diastereoselectivity can be reversed by altering the reaction conditions, such as by adding triethylamine (B128534) and triethylammonium (B8662869) hydrochloride. mdpi.com This highlights the tunability of the process to favor the desired diastereomer.

Another powerful strategy is the use of multicomponent reactions (MCRs). A three-component reaction involving aldehydes, amides, and maleic anhydride can produce 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids. researchgate.net This process proceeds through a Diels-Alder reaction of an in situ-generated 1-acylamino-1,3-butadiene derivative with maleic anhydride, leading to specific diastereomeric bicyclic products. researchgate.net The diastereoselectivity of such reactions can be influenced by employing chiral amines, which guide the stereochemical course of the transformation. researchgate.net

Research has also explored the diastereoselective reactions of imines with substituted succinic anhydrides, which are hydrogenated analogues of maleic anhydride. For instance, the reaction with arylthio-substituted succinic anhydrides proceeds with high diastereoselectivity, governed by the preferred enolization at the thioaryl-substituted position. mdpi.com

Table 1: Examples of Diastereoselective Syntheses of this compound Analogues

| Reaction Type | Reactants | Product Class | Key Finding | Reference |

|---|---|---|---|---|

| Castagnoli-Cushman Reaction | Alkyl-substituted maleic anhydrides, Imines | Unsaturated Lactams | Kinetic anti-diastereoisomer is the major product; selectivity can be reversed with additives. | mdpi.com |

| Multicomponent Diels-Alder | Aldehydes, Amides, Maleic Anhydride | Bicyclic Acylamino Acids | Forms complex bicyclic structures with inherent diastereoselectivity. | researchgate.net |

| 2C-CCR | Arylthio-substituted succinic anhydrides, Imines | Thioaryl-substituted Lactams | High diastereoselectivity controlled by the thioaryl substituent. | mdpi.com |

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is critical in fields like pharmaceuticals and materials science, where one enantiomer may have desired activity while the other is inactive or detrimental.

One effective strategy involves using chiral building blocks derived from the "chiral pool." L-Malic acid, a naturally occurring chiral molecule, can be used as both a chiral auxiliary and a building block. x-mol.net For example, the condensation of L-malic acid with an amine like homoveratrylamine leads to a chiral imide, which can then be transformed through further steps into enantiomerically pure target molecules. x-mol.net

Asymmetric catalysis is another powerful tool. Chiral phosphoric acids have been utilized as catalysts in the enantioselective amination of ketenes, which can be generated from α-diazoketones. nih.gov This method facilitates the formation of chiral amides with high enantioselectivity by controlling the proton-transfer step in the reaction mechanism. nih.gov Similarly, co-catalyst systems, such as an achiral rhodium complex paired with a chiral squaramide, can achieve highly enantioselective N-H insertion reactions of carbenes into primary amides, producing chiral amide products rapidly and in high yields. nih.gov

1,3-Dipolar cycloaddition reactions also offer a pathway to chiral derivatives. The reaction between nitrones derived from carbohydrates like D-ribose or D-glucose and dipolarophiles such as maleimide (B117702) or maleic acid can produce novel chiral isoxazolidine (B1194047) derivatives stereoselectively. dntb.gov.ua The inherent chirality of the sugar-derived nitrone directs the stereochemical outcome of the cycloaddition. dntb.gov.ua

Table 2: Overview of Enantioselective Strategies for Chiral Amide Synthesis

| Methodology | Key Components | Product Type | Enantiocontrol Principle | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | L-Malic acid, Amines | Chiral Imides/Lactams | Incorporation of a stereodefined natural product. | x-mol.net |

| Asymmetric Catalysis | Diazoketones, Amines, Chiral Phosphoric Acid | Chiral Amides | Catalyst controls enantioselective proton transfer. | nih.gov |

| Co-catalysis | Primary Amides, Diazo Compounds, Rhodium/Chiral Squaramide | Chiral Amides | Non-covalent interactions between catalyst and intermediate. | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral Nitrones (from sugars), Maleimide/Maleic Acid | Chiral Isoxazolidines | Stereodirection provided by the chiral nitrone. | dntb.gov.ua |

Continuous Flow Chemistry and Scalability Considerations for this compound Synthesis

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of many chemical compounds, including amides. This technology offers enhanced safety, better process control, improved energy efficiency, and greater scalability.

The synthesis of maleic acid derivatives has been successfully translated to flow processes. For instance, the conversion of maleamic acids to isomaleimides, which are isomers of the cyclic imide of maleic acid, has been achieved in a flow reactor with a remarkably short residence time of just 13 seconds, while maintaining good to excellent yields. researchgate.net This demonstrates a significant increase in throughput compared to batch methods. researchgate.net

When scaling up the synthesis of this compound and its derivatives, several factors must be considered. A primary challenge in flow chemistry is managing solids, as starting materials, intermediates, or products may have poor solubility, leading to clogging of the reactor. hybrid-chem.com The selection of an appropriate solvent or co-solvent system is critical to ensure that all components remain in a homogeneous solution under the processing conditions. hybrid-chem.com For example, in the continuous aminolysis of anhydrides, choosing a solvent that dissolves all reactants and products can lead to improved process control and yields comparable to or greater than batch reactions. hybrid-chem.com

Continuous flow reactors also allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing yield and selectivity. researchgate.net The reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene (B11656) and maleic anhydride has been successfully performed in a continuous-flow microreactor, demonstrating that reaction rates can be accelerated by increasing the reaction temperature. researchgate.net

The scalability of amide synthesis in flow has been demonstrated up to the kilogram scale. Solvent-free continuous flow synthesis of amides has been achieved using a mechanochemical approach in a jacketed screw reactor, yielding 80-90% of the final amide within 2-3 minutes at room temperature. digitellinc.com This method was successfully demonstrated for up to a 100-gram scale synthesis, showcasing its potential for industrial production. digitellinc.com The use of bio-derived solvents like γ-valerolactone (GVL) further enhances the green credentials of continuous flow amide synthesis, allowing for the on-demand generation of products with high productivity under mild conditions. benthamdirect.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Maleic Acid Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | researchgate.netdigitellinc.com |

| Process Control | Limited (e.g., hotspots, mixing issues) | Precise control of temperature, pressure, stoichiometry | hybrid-chem.comresearchgate.net |

| Scalability | Challenging, often requires re-optimization | More straightforward by running longer or using parallel reactors | researchgate.netdigitellinc.com |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes at any given time | benthamdirect.com |

| Handling Solids | Standard procedure | Can be challenging, may cause clogging; requires specialized reactors or solvent selection | hybrid-chem.com |

Sophisticated Spectroscopic and Structural Elucidation Studies of Maleic Acid Diamide

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Microstructural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and dynamics of molecules in both solution and the solid state. mdpi.com For maleic acid diamide (B1670390) and its derivatives, NMR studies offer a window into their conformational preferences, the nature of their chemical bonds, and their behavior in different environments.

For complex molecules like derivatives of maleic acid diamide, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret due to overlapping signals. Multidimensional NMR techniques, such as 2D and 3D NMR, are indispensable for unambiguous structural assignment. orcid.org These methods correlate nuclear spins through chemical bonds or through space, allowing for the comprehensive mapping of molecular connectivity and spatial relationships.

Techniques like COSY (Correlation Spectroscopy) are used to identify spin-spin coupled protons, revealing the connectivity of the carbon backbone. bipm.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached and more distant carbons, respectively, providing a complete picture of the C-H framework. mdpi.com For instance, in the analysis of polyester (B1180765) derivatives of maleic acid, 2D NMR was crucial in establishing the stereochemistry of the resulting adducts. orcid.orgresearchgate.net These techniques have also been instrumental in confirming the structures of newly synthesized maleic anhydride (B1165640) derivatives, where the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide definitive proof of the molecular structure. frontiersin.org

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~8.0 | - |

| Olefinic (C=C-H) | 6.2 - 6.4 | 130 - 136 |

| Carbonyl (C=O) | - | 160 - 170 |

| Aromatic Protons | 7.1 - 8.2 | 116 - 148 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. nih.gov Solid-state NMR (SSNMR) is a key technique for studying the polymorphism of this compound and its derivatives, as it can distinguish between different crystal packing arrangements and intermolecular interactions. dicp.ac.cnnih.gov

SSNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), provide high-resolution spectra of solid samples, revealing details about the local environment of each atom. nih.govnih.gov Differences in the chemical shifts and line widths in the SSNMR spectra of different polymorphs can indicate variations in molecular conformation and hydrogen bonding patterns. nih.gov For example, studies on dicarboxylic acid-diamine adducts have utilized ¹H MAS, ¹⁵N, and ¹³C CP/MAS NMR to investigate the nature of hydrogen bonds and identify different polymorphic forms. nih.gov The sensitivity of ¹⁷O NMR to hydrogen bonding makes it a particularly powerful tool for probing the intermolecular interactions that define different polymorphs. ox.ac.uk

The amide bond in this compound exhibits restricted rotation due to the partial double bond character of the C-N bond, a consequence of resonance stabilization. nanalysis.commasterorganicchemistry.com This restricted rotation can lead to the existence of different conformers that can be observed and studied using dynamic NMR (DNMR) techniques. By varying the temperature, DNMR can be used to determine the energy barriers to rotation around the amide bond. nanalysis.com At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different conformers. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single, averaged signal. nanalysis.com

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another phenomenon that can be investigated using NMR. In derivatives of malonic acid diamide, different tautomeric forms have been identified and characterized using ¹H, ¹³C, and ¹⁵N NMR spectroscopy. nih.gov Similarly, studies on maleic hydrazide, a related compound, have employed NMR to investigate the tautomeric equilibria between different forms in solution. rsc.orgpsu.edu The chemical shifts and coupling constants observed in the NMR spectra provide crucial information about the predominant tautomeric form under specific conditions.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Complexes

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanpharmaceuticalreview.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure and properties of this compound and its complexes. nih.gov

The crystal structures of this compound and its derivatives are often stabilized by a complex network of intermolecular interactions, with hydrogen bonds playing a particularly important role. nih.govsemanticscholar.org SC-XRD analysis allows for the precise mapping of these hydrogen bonding networks. nih.gov For example, in the crystal structure of N,N'-bis(4-chlorophenyl)maleamide, both intramolecular and intermolecular N–H···O hydrogen bonds were identified, which link the molecules into infinite chains. nih.gov

These hydrogen bonds, along with other non-covalent interactions like van der Waals forces, dictate the packing of molecules in the crystal lattice. rsc.org The strength and geometry of these interactions can significantly influence the physical properties of the material. In co-crystals of maleic acid with other molecules, SC-XRD has been used to confirm the formation of strong, complementary hydrogen bonds between the amide group and a carboxylic acid group, for instance. americanpharmaceuticalreview.com

Interactive Table: Typical Hydrogen Bond Geometries in this compound Derivatives

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-H···O=C | ~0.86 | ~2.1 | ~2.9 | ~150-170 |

| O-H···O=C | ~0.97 | ~1.7 | ~2.6 | ~170-180 |

Note: Values are illustrative and vary between different crystal structures.

The ability of this compound to form different polymorphic structures is of great interest in the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. core.ac.uk By understanding the intermolecular interactions that govern crystal packing, it is possible to control the formation of specific polymorphs. scribd.com

SC-XRD is the primary tool for identifying and characterizing different polymorphs, each of which will have a unique unit cell and crystal structure. chesci.com For example, different polymorphs of dicarboxylic acid-diamine adducts have been identified and their structures determined by X-ray diffraction. nih.gov The insights gained from SC-XRD studies can be used to develop strategies for selectively crystallizing a desired polymorph, for instance by controlling factors such as solvent, temperature, and the presence of additives. In some cases, mechanosynthesis (grinding) has been used to obtain different crystalline forms, including open-chain intermediates of maleimide (B117702) derivatives, which were subsequently characterized by single-crystal and powder X-ray diffraction. core.ac.uk

Co-crystallization Studies Involving this compound

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. turkjps.org It involves combining two or more different molecular components in a single crystal lattice. nih.gov Amide derivatives, such as this compound, are excellent candidates for co-crystal formation due to the presence of both hydrogen bond donor (-NH) and acceptor (-C=O) groups. semanticscholar.org

The formation of co-crystals often relies on the creation of robust hydrogen-bonded assemblies between neutral molecules. nih.gov In the context of this compound, co-crystallization can be explored with various co-formers, particularly those containing carboxylic acid groups, to form amide-acid heterosynthons, which are reliable and frequently occurring intermolecular recognition motifs. semanticscholar.org Studies have shown that co-crystals of active pharmaceutical ingredients with compounds like maleic acid have been successfully prepared to enhance properties such as solubility. turkjps.orgnih.govgoogle.com For example, co-crystals of caffeine (B1668208) and theophylline (B1681296) have been formed with dicarboxylic acids, including maleic acid. nih.govresearchgate.netfarmaciajournal.com The success of co-crystallization can be influenced by the stoichiometry of the components and the solvent used during the process. ugr.es

While specific co-crystallization studies focusing solely on this compound are not extensively detailed in the provided results, the principles of crystal engineering suggest its high potential as a co-former. The ability of its amide groups to form strong, directional hydrogen bonds is a key factor. semanticscholar.org For instance, research on maleic hydrazide, a related cyclic diamide, explored its potential for co-crystal formation, although without success, highlighting that even with suitable functional groups, co-crystal formation is not always guaranteed. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Bonding, Molecular Dynamics, and Association Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound and its derivatives. researchgate.net These methods provide detailed information about the vibrational modes of functional groups, which are sensitive to the molecule's conformation and intermolecular interactions. nih.govthermofisher.cn

Detailed Band Assignment for Functional Group Vibrations and Environmental Effects

The FT-IR and Raman spectra of this compound and related structures exhibit characteristic bands corresponding to its functional groups. The amide group gives rise to distinct vibrations, including the amide I (primarily C=O stretching) and amide II (a combination of N-H in-plane bending and C-N stretching) bands. nih.govnih.gov

In a study of poly(styrene-co-maleic acid) conjugated with aminofluorescein, the formation of an amide linkage was confirmed by the appearance of the amide I band at 1654 cm⁻¹ (strong C=O stretching) and the amide II band at 1537 cm⁻¹ (N-H bending). nih.gov The disappearance of maleic anhydride stretching frequencies around 1837 cm⁻¹ and 1760 cm⁻¹ further supported the reaction. nih.gov The FT-IR spectrum of maleic anhydride itself shows a characteristic strong peak for the anhydride functional group between 1780–1820 cm⁻¹. zbaqchem.com If maleic acid is present as an impurity, a peak around 1700 cm⁻¹ appears due to the carboxylic acid group. zbaqchem.com For maleic acid, a signal at 1707 cm⁻¹ is characteristic of the intramolecular hydrogen-bonded C=O stretch. researchgate.net

Environmental factors, such as the formation of intermolecular hydrogen bonds in different crystal packing arrangements or in solution, can significantly influence the position and shape of these vibrational bands. For instance, in studies of maleic acid, different conformers were identified through matrix isolation IR spectroscopy, where subtle shifts in vibrational frequencies corresponded to different arrangements of the carboxylic acid groups. acs.org The table below summarizes key functional group vibrations relevant to the analysis of this compound.

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Notes |

| Amide | Amide I (C=O stretch) | ~1650 | Position is sensitive to hydrogen bonding. acs.org |

| Amide | Amide II (N-H bend, C-N stretch) | ~1550 | Also influenced by hydrogen bonding and conformation. nih.gov |

| Alkene | C=C stretch | ~1640 | Characteristic of the butenediamide backbone. |

| Alkene | C-H stretch | >3000 | |

| Amine | N-H stretch | 3200-3500 | Can appear as a broad band when involved in hydrogen bonding. |

This table is a generalized representation based on typical infrared absorption frequencies.

In-Situ Vibrational Spectroscopy for Reaction Monitoring of this compound Transformations

In-situ vibrational spectroscopy is a valuable technique for monitoring chemical reactions in real-time, providing mechanistic insights and tracking the formation of intermediates and products. acs.org For transformations involving this compound or its precursors, FT-IR spectroscopy can be particularly effective.

For example, in studies of reactions involving maleic anhydride, FT-IR has been used to follow the conversion to maleic acid by observing the disappearance of the anhydride peaks (1856 and 1780 cm⁻¹) and the appearance of the carboxylic acid peak (1707 cm⁻¹). researchgate.net Similarly, the reaction of maleic anhydride with amines to form maleamic acids has been monitored using in-situ IR spectroscopy. nih.gov These studies demonstrate that the distinct vibrational signatures of the reactant (anhydride or acid) and the product (amide) allow for real-time tracking of the reaction progress. This approach could be directly applied to monitor the synthesis of this compound from maleic acid or its derivatives, or to study its subsequent reactions, such as polymerization or hydrolysis. The ability to observe the growth of amide I and II bands while the reactant bands diminish would provide a clear picture of the reaction kinetics.

Analysis of Conformational Changes and Intermolecular Association in this compound via Vibrational Modes

The vibrational spectra of this compound are highly sensitive to its conformation and the extent of intermolecular association. nih.gov Changes in the molecular geometry or the hydrogen-bonding network are reflected in the positions, intensities, and shapes of the IR and Raman bands. rsc.org

Studies on related molecules demonstrate this principle. For instance, the conformational analysis of amylin aggregates was modulated by styrene-maleic-acid copolymers, with FT-IR revealing transitions between α-helical and β-sheet structures. nih.gov Similarly, investigations into different polymorphs of maleic hydrazide, which all contain the same hydrogen-bonded ladder motif, show how vibrational spectroscopy can probe subtle structural similarities and differences. rsc.org For maleic acid itself, different conformers have been identified based on their distinct IR spectra in matrix isolation studies. acs.org These conformational differences, primarily related to the orientation of the carboxyl groups, lead to observable shifts in the O-H and C=O stretching frequencies. acs.org

For this compound, similar analyses can be performed. Different crystalline polymorphs would likely exhibit distinct FT-IR and Raman spectra due to variations in their intermolecular hydrogen-bonding patterns (amide-amide interactions). The amide I and N-H stretching regions would be particularly sensitive to these changes. By analyzing these spectral regions, one can deduce information about the strength and geometry of the hydrogen bonds, and thus the nature of the intermolecular association.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. researchgate.net

The mass spectrum of a primary amide typically shows a characteristic fragmentation pattern. libretexts.org Upon ionization, the molecular ion undergoes cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, with a molecular weight of 114.10 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 114. nih.gov

Analysis of related compounds provides insight into expected fragmentation. For instance, in a derivative of maleic anhydride, the molecular ion peak was observed, along with a significant fragment resulting from the loss of a substituent group. frontiersin.org The fragmentation of amides often involves alpha-cleavage, and for primary amides, a base peak resulting from McLafferty rearrangement can be prominent. libretexts.org The fragmentation of maleic acid itself involves the loss of characteristic groups, and its trimethylsilyl (B98337) derivative shows complex fragmentation pathways. researchgate.net

The NIST Mass Spectrometry Data Center provides a reference spectrum for maleamide (B1587962) ((Z)-but-2-enediamide), showing prominent peaks that can be used for identification. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula. researchgate.netkg.ac.rs

While a standard mass spectrometer might identify a molecule with a nominal mass of 114, HRMS can distinguish between different possible formulas that have the same integer mass. For this compound, the exact monoisotopic mass is 114.042927 Da. nih.gov HRMS can measure this value with sufficient accuracy (e.g., within a few parts per million) to differentiate it from other potential formulas like C₅H₆N₂O (exact mass 110.0480) or C₆H₁₀O₂ (exact mass 114.0681), thus confirming the elemental composition as C₄H₆N₂O₂. This capability is crucial for confirming the identity of a synthesized compound or identifying an unknown analyte in a complex mixture. libretexts.orgkg.ac.rs

The use of HRMS in conjunction with MS/MS, where fragment ions are also mass-analyzed with high accuracy, further enhances the confidence in structural assignments by providing exact masses for the fragments, which must correspond to logical losses from the parent molecule. kg.ac.rs

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The process involves multiple stages of mass analysis. Initially, precursor ions are generated and selected in the first mass spectrometer (MS1) based on their mass-to-charge (m/z) ratio. wikipedia.org These selected ions are then subjected to fragmentation through methods like collision-induced dissociation (CID), where they collide with neutral gas molecules, leading to the formation of smaller product ions. wikipedia.org These fragment ions are subsequently analyzed by a second mass spectrometer (MS2), providing detailed structural information about the original precursor ion. wikipedia.org

The fragmentation patterns observed in an MS/MS spectrum are crucial for elucidating the molecular structure. In the context of this compound and its derivatives, fragmentation typically occurs at the most labile bonds. For derivatives of a related compound, DL-malic acid, ESI-MS/MS analysis showed that cleavage of the carbon-nitrogen bond in the amide linkage is a primary fragmentation pathway. researchgate.net For instance, the [M+H]⁺ ion of a DL-malic acid derivative at m/z 441 yielded significant fragment ions at m/z 155 and m/z 287, corresponding to this C-N bond cleavage. researchgate.net

In similar polyesteramides, a β-hydrogen transfer rearrangement has been identified as a dominant fragmentation mechanism. mdpi.com This process results in the selective cleavage of bonds such as the –O–CH₂– bond, driven by the formation of stable product ions that contain α,β-unsaturated ester or amide end groups. mdpi.com The fragmentation of pyoverdine, a siderophore containing a malic acid amide moiety, also demonstrates characteristic fragmentation patterns. MS/MS spectra of this compound show distinct fragmentation depending on the collision energy, indicating different fragmentation pathways can be accessed. researchgate.net This ability to control fragmentation is essential for detailed structural characterization. nationalmaglab.org

The table below summarizes key fragmentation pathways relevant to amide-containing structures, which can be extrapolated to understand the fragmentation of this compound.

| Precursor Ion Type | Fragmentation Mechanism | Common Product Ions | Reference |

| Protonated Amide | Cleavage of C-N bond | Ions resulting from the loss of the amine or acid moiety | researchgate.net |

| Polyesteramide | β-Hydrogen transfer | Ions with α,β-unsaturated ester or amide termini | mdpi.com |

| Gas-Phase Ions | Collision-Induced Dissociation | b and y ions from peptide-like backbone cleavage | nationalmaglab.org |

This table illustrates common fragmentation mechanisms observed in amide-containing molecules, providing a model for the analysis of this compound derivatives.

Ion Mobility Spectrometry-Mass Spectrometry for Isomeric Differentiation of this compound Derivatives

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an advanced analytical technique that provides an additional dimension of separation to conventional mass spectrometry, making it exceptionally powerful for distinguishing between isomers—molecules with the same mass but different structures. polyu.edu.hknih.gov IM-MS separates gas-phase ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. polyu.edu.hkresearchgate.net This allows for the separation of isobaric ions that would be indistinguishable by MS alone. polyu.edu.hk The resulting drift time can be used to calculate a collision cross-section (CCS), a value that reflects the ion's conformation in the gas phase. polyu.edu.hk

The differentiation of isomers is a significant analytical challenge, and IM-MS has proven effective for various classes of molecules, including lipids, carbohydrates, and peptides. polyu.edu.hknih.gov For this compound derivatives, which can exist as geometric (cis/trans) or stereoisomers, IM-MS offers a promising approach for their separation and characterization without the need for prior chromatographic separation. diva-portal.org The subtle differences in the three-dimensional structures of these isomers would result in different drift times through the ion mobility cell, enabling their distinction. researchgate.net

To enhance isomeric separation, various strategies can be employed within the IM-MS framework. One such method involves the formation of adducts with metal ions, such as silver (Ag⁺). diva-portal.org The coordination of the metal ion can induce conformational changes in the isomers, leading to more significant differences in their shapes and, consequently, better separation in the ion mobility cell. diva-portal.org This approach has been successfully used to achieve baseline mobility separation of closely related steroid isomers. diva-portal.org Another strategy involves complexation with a larger molecule. For example, bile acid isomers have been separated by forming binary complexes with the antibiotic spiramycin, achieving a separation resolution (Rp-p) of 1.96. researchgate.net Such techniques could be adapted for this compound derivatives to amplify structural differences and facilitate their unambiguous identification.

The table below outlines different IM-MS techniques and their applicability for isomeric differentiation.

| IM-MS Technique | Principle of Separation | Application for Isomeric Differentiation | Reference |

| Drift Tube IMS (DTIMS) | Separation based on ion drift time in a uniform electric field. | Characterization of bile acid isomers and their deuterated versions. | researchgate.net |

| Traveling Wave IMS (TWIMS) | Ions are propelled through the gas by a series of voltage waves. | Separation of isomeric disaccharide ions and their product ions. | nih.gov |

| Cyclic IMS (cIMS) | Ions can be passed through the mobility separator multiple times to increase resolution. | Enhanced separation of steroid isomers via silver ion adduction. | diva-portal.org |

| Field Asymmetric IMS (FAIMS) | Separation based on the difference in ion mobility in high and low electric fields. | General differentiation of isomers based on shape and size. | polyu.edu.hk |

This table summarizes various Ion Mobility Spectrometry techniques that can be applied to differentiate isomers of this compound derivatives.

Electronic Spectroscopy (UV-Vis, CD) for Electronic Structure and Chiroptical Properties

Electronic spectroscopy encompasses techniques like Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, which probe the electronic structure of molecules. pg.edu.plslideshare.net These methods are based on the absorption of photons, which causes the promotion of electrons from a ground electronic state to a higher energy excited state, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). pg.edu.pl UV-Vis spectroscopy measures the absorption of light by chromophores—functional groups responsible for electronic transitions—and is widely used for quantitative analysis and detecting conjugated systems. pg.edu.pllibretexts.org Circular Dichroism, on the other hand, measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comlibretexts.org This chiroptical property provides detailed information about the stereochemical arrangement of atoms within a molecule. pg.edu.pl

Absorption and Emission Characteristics of this compound and Its Conjugates

The absorption and emission properties of this compound and its derivatives are determined by the electronic transitions within their chromophores. The core structure of maleic acid contains a conjugated double bond, which gives rise to absorption in the UV region, typically between 220-250 nm for the parent maleic anhydride. researchgate.net The formation of the diamide and subsequent conjugation to other molecules can significantly alter these properties.

When maleic acid is incorporated into copolymers and conjugated with fluorescent dyes, the resulting materials exhibit distinct photophysical characteristics. For example, poly(styrene-co-maleic acid) (SMA) conjugated with aminofluorescein (AF) or rhodamine (Rho) shows maximal absorption peaks (λmax) at 488.0 nm and 494.0 nm, respectively. nih.gov These conjugates also display strong fluorescence, with emission maxima (λem) at 517.0 nm and 525.0 nm. nih.gov Similarly, maleic acid amide derivatives used as linkers for therapeutic peptides exhibit specific absorption and emission wavelengths depending on the attached molecule. A derivative coupled with 5-TAMRA cadaverine (B124047) showed an absorption maximum at 552 nm and an emission maximum at 571 nm. uu.nl

Polymers of maleimide, a related compound, can display excitation-dependent fluorescence, with emission peaks observed at 430 nm and 580 nm. chemrxiv.org The intensity of these emissions can be influenced by factors such as polymer concentration and the presence of substituents. chemrxiv.org Some maleic acid-containing terpolymers also exhibit photophysical properties, with absorption and emission spectra that vary depending on the polarity of the solvent. acs.org

The following table summarizes the absorption and emission data for various this compound conjugates and related compounds.

| Compound/Conjugate | Solvent/State | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Reference |

| SMA-Aminofluorescein (SMA-AF) | 0.01 M Phosphate Buffer (pH 7.5) | 488.0 | 517.0 | nih.gov |

| SMA-Rhodamine (SMA-Rho) | 0.01 M Phosphate Buffer (pH 7.5) | 494.0 | 525.0 | nih.gov |

| Maleic Acid Amide-5-TAMRA | Acetonitrile/Water | 552 | 571 | uu.nl |

| Maleimide Polymers | Solution/Solid State | - | 430 and 580 | chemrxiv.org |

This table presents the absorption and emission maxima for selected conjugates of maleic acid and related compounds, illustrating the tunability of their optical properties.

Circular Dichroism Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is an indispensable tool for studying the three-dimensional structure of chiral molecules. jascoinc.comlibretexts.org It measures the difference in absorption between left and right circularly polarized light, which is non-zero only for optically active compounds. jascoinc.com CD signals are highly sensitive to the conformation and configuration of molecules, making the technique ideal for determining the absolute configuration of enantiomers and studying the supramolecular assembly of chiral systems. pg.edu.pltdx.cat

For chiral derivatives of this compound, CD spectroscopy can provide critical stereochemical information. The absolute configuration of diastereomeric amides can be determined by analyzing their CD spectra, often in conjunction with the exciton-chirality method. scielo.org.mx This method relates the sign of the CD signal (a Cotton effect) to the spatial arrangement of two or more chromophores within the chiral molecule. scielo.org.mx For example, this approach was used to assign the absolute configurations of enantiomeric amides derived from the reaction of a natural product with chiral amines. scielo.org.mx

CD spectroscopy is also powerful for investigating the self-assembly of chiral diamides into larger, ordered structures like gels. tdx.cat Even when the individual monomer is achiral (a meso compound), the resulting supramolecular aggregate can be chiral, giving rise to a CD signal. tdx.cat The shape of the CD spectrum can offer insights into the morphology of the aggregate; for instance, a zigzag arrangement of chromophores in an aggregate can produce a characteristic bisignate signal, known as an exciton (B1674681) couplet. tdx.cat The study of chiral coumarin (B35378) derivatives attached to a tartaric acid diamide core also utilizes CD spectroscopy to investigate their chiroptical properties in various solvents. metu.edu.tr

The application of CD spectroscopy to chiral this compound derivatives allows for:

Determination of Absolute Configuration: Assigning the R/S configuration of stereocenters by comparing experimental spectra with theoretical calculations or established rules like the exciton-chirality method. scielo.org.mx

Conformational Analysis: Studying the preferred conformations of molecules in solution, as CD spectra are sensitive to the spatial arrangement of chromophores. scielo.org.mx

Analysis of Supramolecular Chirality: Investigating the formation of chiral assemblies from diamide-based gelators and understanding the relationship between molecular structure and aggregate morphology. tdx.cat

Detailed Mechanistic Investigations of Maleic Acid Diamide Reactivity

Cycloaddition Reactions Involving the Maleic Acid Diamide (B1670390) Moiety

The electron-poor nature of the double bond in maleic acid diamide makes it an excellent participant in cycloaddition reactions, where it typically acts as the dienophile or dipolarophile.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. When this compound or its derivatives act as the dienophile, the stereochemistry of the resulting cyclohexene (B86901) ring is directly determined by the geometry of the starting materials. masterorganicchemistry.com The Diels-Alder reaction is stereospecific, meaning that a cis-dienophile will form a product with cis substituents on the newly formed ring. masterorganicchemistry.comlibretexts.org

A key aspect of the Diels-Alder reaction's stereochemistry is the endo/exo selectivity, particularly with cyclic dienes. libretexts.org The reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640), a close relative of this compound, predominantly yields the endo adduct. chemtube3d.com This preference is explained by the "endo rule," which posits a stabilizing secondary orbital interaction between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile in the transition state. chemtube3d.com The endo product is considered the kinetic product, as it is formed faster due to a lower activation energy. chemtube3d.commasterorganicchemistry.com However, the exo adduct is typically the more thermodynamically stable product due to reduced steric hindrance. masterorganicchemistry.com At higher temperatures, the reversibility of the Diels-Alder reaction can lead to an equilibrium mixture favoring the more stable exo product, demonstrating a shift from kinetic to thermodynamic control. masterorganicchemistry.com

Table 1: Stereochemical Control in Diels-Alder Reactions

| Factor | Outcome | Rationale |

|---|---|---|

| Dienophile Geometry | Retention of stereochemistry in the product. masterorganicchemistry.comlibretexts.org | The reaction is a concerted, stereospecific process. masterorganicchemistry.com |

| Kinetic Control (Low Temp.) | Favors the endo product. chemtube3d.commasterorganicchemistry.com | Stabilizing secondary orbital interactions in the transition state. chemtube3d.com |

This compound and its derivatives are effective dipolarophiles in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles such as nitrones to form five-membered heterocyclic rings. nih.govresearchgate.net These reactions are of significant interest for the synthesis of complex, biologically active molecules. nih.gov

Studies involving the cycloaddition of cyclic nitrones to peptidomimetic maleic diamides have demonstrated high levels of regio- and stereoselectivity. nih.govacs.org This selectivity is attributed to a double-asymmetric induction from both the nitrone substituent and the chiral peptide-like structure of the diamide. nih.govacs.org The stereochemical outcome can be influenced by solvent polarity, with nonpolar solvents often leading to increased selectivity. nih.govacs.org The development of photoredox-catalyzed 1,3-dipolar cycloadditions of nitrones with alkenes provides an efficient method for synthesizing isoxazolidine (B1194047) derivatives under mild conditions. researchgate.net

Table 2: Factors Influencing 1,3-Dipolar Cycloadditions with this compound Derivatives

| Reactant/Condition | Observed Selectivity | Reference |

|---|---|---|

| Peptidomimetic Maleic Diamide + Cyclic Nitrones | High regio- and stereoselectivity | nih.govacs.org |

| Nonpolar Solvents | Increased stereoselectivity | nih.govacs.org |

Nucleophilic and Electrophilic Additions to the this compound Double Bond

The electron-deficient double bond of this compound is susceptible to attack by both nucleophiles and electrophiles, leading to a variety of addition products.

The principles of regioselectivity and stereoselectivity are fundamental to understanding addition reactions involving the this compound double bond. masterorganicchemistry.com In electrophilic additions, such as the addition of hydrohalic acids to unsymmetrical alkenes, Markovnikov's rule typically predicts the regiochemical outcome, where the proton adds to the carbon with more hydrogen substituents. uou.ac.in However, the specific substitution on the this compound can influence this outcome.

Stereoselectivity in addition reactions determines the spatial arrangement of the newly formed single bonds. Additions can proceed via syn-addition (both groups add to the same face of the double bond) or anti-addition (groups add to opposite faces). masterorganicchemistry.com For instance, the bromination of maleic acid, which has a cis-double bond, proceeds through a bromonium ion intermediate and results in the anti-addition of the bromine atoms, yielding a racemic mixture of enantiomers. uou.ac.in In contrast, the trans-isomer, fumaric acid, yields a single meso compound. uou.ac.in Nucleophilic addition to the double bond, often a Michael-type addition, is also a key reaction, with the regioselectivity dictated by the electronic effects of the amide groups.

The outcome of addition reactions can be governed by either kinetic or thermodynamic control. libretexts.org A kinetically controlled reaction, which is typically irreversible and occurs at lower temperatures, favors the product that is formed fastest (i.e., has the lowest activation energy). masterorganicchemistry.comlibretexts.org A thermodynamically controlled reaction, which is reversible and occurs at higher temperatures, favors the most stable product. masterorganicchemistry.comlibretexts.org

In the context of electrophilic addition to conjugated systems, which can be conceptually related to the reactivity of the this compound system, the 1,2-addition product is often the kinetic product, while the 1,4-addition product is the thermodynamic product. libretexts.org This is because the 1,4-product often leads to a more substituted, and thus more stable, double bond. libretexts.org The ability to control reaction conditions, such as temperature, allows for the selective formation of either the kinetic or thermodynamic product. nih.gov

Oligomerization and Polymerization Mechanisms of this compound

This compound and related monomers can undergo polymerization to form a variety of functional polymers. The mechanisms of these polymerizations can vary, including free-radical and condensation pathways.

Thermal polymerization of maleic acid with ammonia (B1221849) or amines can produce polysuccinimide, which can then be hydrolyzed to polyaspartic acid. google.com The starting materials can include the mono- or diamides of maleic acid. google.comgoogle.com The polymerization mechanism can involve the formation of succinic anhydride units and other structures interspersed within the polymer chain. google.comgoogle.com

Free-radical polymerization is another common mechanism. For instance, copolymers of methacrylamide (B166291) and maleic acid can be prepared via free-radical crosslinking. researchgate.net The process is initiated by a species like ammonium (B1175870) persulfate (APS), which forms free radicals. researchgate.net These radicals attack the double bond of the monomers, propagating the polymer chain. researchgate.net A crosslinking agent can be used to create a three-dimensional network. researchgate.net Polymerizable surfactants (surfmers) derived from maleic acid diamides have also been synthesized and used in emulsion polymerization. researchgate.net The mechanism of polymerization in these systems involves the propagation of free radicals with monomer molecules within discrete polymer particles dispersed in an aqueous phase. researchgate.net

Radical Polymerization Studies of this compound Monomers

This compound and its derivatives serve as functional monomers in various radical polymerization processes. The double bond within the maleic acid moiety is susceptible to radical attack, enabling its incorporation into polymer chains. A common method for creating polymers containing maleic acid amide structures is the free radical copolymerization of maleic anhydride with other vinyl monomers, followed by a post-polymerization modification. For instance, maleic anhydride has been copolymerized with monomers like methyl methacrylate (B99206), ethyl acrylate (B77674), and vinyl acetate (B1210297) using initiators such as azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO). ajchem-a.comdergipark.org.tr The resulting polymer, containing reactive anhydride rings, can then be treated with an amine to open the ring and form the corresponding amic acid or diamide structure. dergipark.org.tr

Another significant application is in emulsion polymerization, where polymerizable surfactants, or "surfmers," derived from maleic acid amides are employed. researchgate.net These surfmers are synthesized with both hydrophobic and hydrophilic segments, allowing them to act as emulsifiers that can be covalently incorporated into the final polymer latex particles. researchgate.net The synthesis often proceeds through maleic isoimides, which are considered activated forms of maleic acid hemiamides, facilitating the conversion to maleic diamides. researchgate.net The use of these reactive surfactants can lead to stable latexes and improve properties of the resulting polymer films. researchgate.net

Furthermore, hydrogels have been synthesized via the free radical polymerization of monomers such as acrylamide (B121943) with maleic acid in the presence of a cross-linking agent like N,N′-methylene bisacrylamide (MBA) and an initiating system like potassium persulfate (KPS). qu.edu.iq This demonstrates the utility of the maleic acid structure in creating cross-linked polymer networks through radical mechanisms. qu.edu.iq

Step-Growth Polymerization Pathways Involving this compound

Step-growth polymerization involves the sequential reaction between molecules containing reactive functional groups. pearson.comomu.edu.tr Maleic acid and its derivatives are key precursors for producing polymers with amide linkages through step-growth mechanisms, most notably in the synthesis of polysuccinimides and polyaspartic acids.

A prominent example is the thermal condensation of maleic acid or maleic anhydride with an amine, such as ammonia or ethylenediamine. google.com When maleic acid and an amine are heated to temperatures above 120°C, a polymerization reaction occurs, forming polysuccinimide. google.com This process proceeds through the formation of amide linkages. The resulting polysuccinimide can then be hydrolyzed with a base to yield salts of polyaspartic acid, a biodegradable and water-soluble polymer. google.com The reaction of a diamine with a dianhydride to form a polyamic acid, which is then cyclized, is a fundamental step-growth pathway for creating polyimides. google.com The initial step involves the formation of a maleamic acid from the reaction of an amine with maleic anhydride. google.com

The general mechanism for step-growth polymerization requires bifunctional monomers that react to build dimers, trimers, and eventually long polymer chains, often accompanied by the elimination of a small molecule like water. pearson.comomu.edu.tr The reaction between the carboxylic acid groups of maleic acid and primary or secondary amines to form stable amide bonds is the foundational chemistry for these polymerization pathways.

Controlled Polymerization Techniques for this compound Derivatives

While traditional free-radical and step-growth polymerizations are common, controlled polymerization techniques offer greater precision over polymer molecular weight, architecture, and dispersity. The application of these advanced methods to this compound monomers is an area of ongoing research.

One relevant advanced technique is thiol-ene "click" polymerization, a type of step-growth polymerization known for its high efficiency, mild reaction conditions, and lack of byproducts. acs.org This method involves the addition of a thiol across a double bond (the "ene"). Researchers have used the nucleophilic thiol-ene Michael addition to polymerize stereochemically defined diacrylate monomers with dithiols, yielding high molecular weight polyesters. acs.org Given that this compound contains a reactive double bond, this "click" chemistry approach represents a potential pathway for the controlled synthesis of polymers incorporating this monomer, allowing for precise control over the polymer backbone.

Although direct controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of this compound are not extensively documented, the functional groups present in its derivatives are amenable to such techniques. The ability to control the polymerization process is crucial for designing materials with specific thermomechanical properties and for applications requiring well-defined polymer structures. acs.org

Ligand Binding and Coordination Chemistry of this compound

The amide and carboxylate groups within this compound and its derivatives are effective coordinating agents for metal ions. The nitrogen and oxygen atoms act as donor sites, allowing these molecules to function as versatile ligands in coordination chemistry.

Metal Complexation Studies with this compound as a Ligand

N-substituted maleamic acids and related diamide structures have been shown to be effective polydentate ligands for both transition metals and lanthanide ions. mdpi.com Symmetrically substituted dimaleamic acids, synthesized from the reaction of diamines with maleic anhydride, are designed as bidentate ligands for the construction of new metal-organic frameworks (MOFs). mdpi.com

Polymer-metal complexes have also been synthesized using modified polymers containing maleic acid amide functionalities. For example, polystyrene-alt-(maleic anhydride) was modified to include amide groups, and this polymer ligand was used to complex with divalent metal ions including Mn(II), Ni(II), Co(II), and Cu(II). mdpi.com Spectroscopic analysis confirmed that the metal ions coordinate to the polymer through the oxygen atom of the carbonyl group and the nitrogen atom of the amide group. mdpi.com

Specific small-molecule ligands derived from maleic anhydride and diamines, such as N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine, have been prepared and their complexes with Co(II), Ni(II), Cu(II), and Pd(II) ions investigated. niscpr.res.in In these cases, coordination occurs via the deprotonated carboxylate oxygen and the non-deprotonated amide nitrogen. niscpr.res.in Maleic acid itself is also used as an auxiliary ligand in mixed-ligand complexes, further demonstrating the coordinating ability of this structural motif. nih.gov

Characterization of Coordination Geometries and Stability Constants

The geometry of metal complexes with this compound ligands depends on the metal ion and the specific ligand structure. For polymer-metal complexes derived from modified polystyrene-alt-(maleic anhydride), an octahedral geometry was proposed for Mn(II), Ni(II), Co(II), and Cu(II) complexes. mdpi.com In contrast, square planar geometries were confirmed for complexes of Cu(II), Zn(II), Co(II), and Ni(II) with a Schiff base ligand and maleic acid as a co-ligand, as well as for complexes with the N,N'-bis(3-carboxy-1-oxo-z-prop-2-elenyl)ethylenediamine ligand (excluding Cu(II), which formed a binuclear complex). niscpr.res.innih.gov